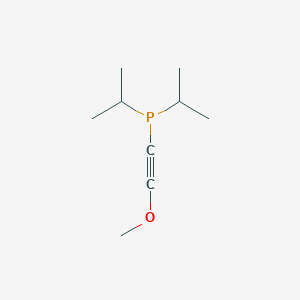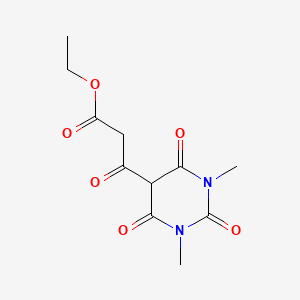![molecular formula C16H26N2O2 B14350681 N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide CAS No. 93972-80-6](/img/no-structure.png)
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is an organic compound with a complex structure It features an amide group, an aromatic ring, and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Amine Intermediate: The starting material, 3-methylbutylamine, undergoes alkylation with ethyl bromide to form ethyl(3-methylbutyl)amine.
Aromatic Substitution: The ethyl(3-methylbutyl)amine is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}butyramide: Contains a butyramide group.
Uniqueness
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an aromatic ring, amide group, and substituted amine makes it a versatile compound for various applications.
Properties
| 93972-80-6 | |
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-[3-[ethyl(3-methylbutyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(10-9-12(2)3)15-11-14(17-13(4)19)7-8-16(15)20-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,17,19) |
InChI Key |
QSHDWYAZFHICSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(C)C)C1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)

